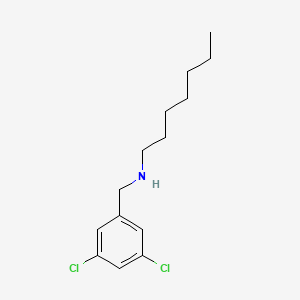

Benzenemethanamine, 3,5-dichloro-N-heptyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the synthesis of Benzenemethanamine, 3,5-dichloro-N-heptyl- is not explicitly covered in the provided papers, the structural and electronic properties of similar compounds have been studied. For instance, the synthesis of compounds with benzene rings and various substituents can be complex, often requiring careful control of reaction conditions to ensure the correct attachment of functional groups. The synthesis process can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.

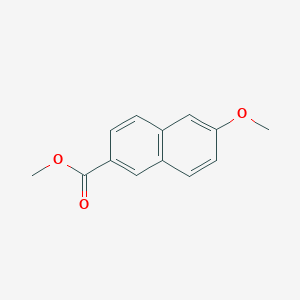

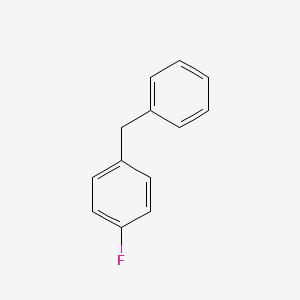

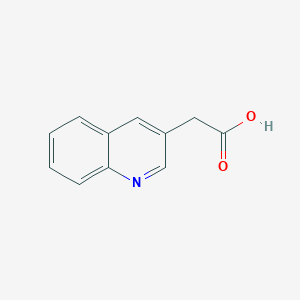

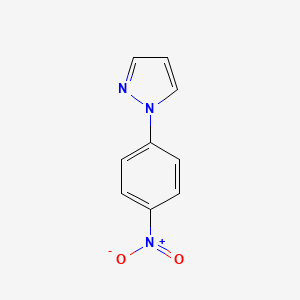

Molecular Structure Analysis

The molecular structure of compounds similar to Benzenemethanamine, 3,5-dichloro-N-heptyl- has been analyzed using computational methods such as density functional theory (DFT). The paper on the structural properties of a related compound in different solvent atmospheres provides insights into how the molecular structure can be affected by the surrounding environment . The optimized geometrical properties and wave functional properties, such as localized orbital locators and electron localization functions, are crucial for understanding the behavior of such molecules.

Chemical Reactions Analysis

The reactivity of compounds with benzene rings and substituents can be studied through various computational methods, including molecular docking studies to predict biological and anticancer activities . The analysis of reactive sites from MEP analysis in various solutions helps in understanding how these compounds might interact with other molecules, which is essential for predicting the outcomes of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like Benzenemethanamine, 3,5-dichloro-N-heptyl- can be significantly affected by their molecular structure and the presence of substituents. Spectroscopic studies, such as those presented in the first paper, show how molecular aggregation can influence fluorescence emission spectra and circular dichroism (CD) spectra . Additionally, the electronic properties, including band gap energies and excited state properties, can vary in different solvent atmospheres, as shown in the second paper . These properties are critical for understanding the behavior of the compound in various applications, including its potential use in biological systems.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

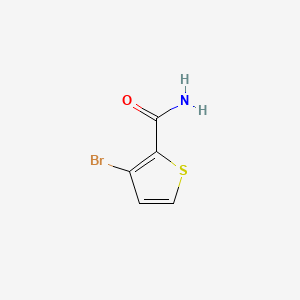

Research on heterocyclic Schiff bases of aminomethyl pyridine, which are structurally related to benzenemethanamine derivatives, has demonstrated potential anticonvulsant properties. These compounds were synthesized and screened for seizures protection in various models, with some showing significant activity comparable to or exceeding clinically used drugs. This suggests the potential of benzenemethanamine derivatives in developing new anticonvulsant medications (Pandey & Srivastava, 2011).

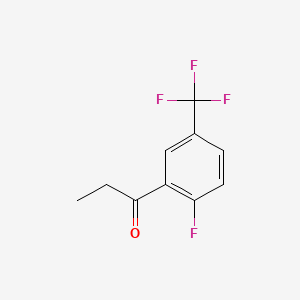

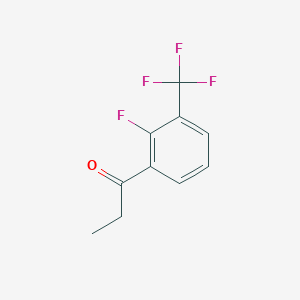

Organosoluble Polyimides

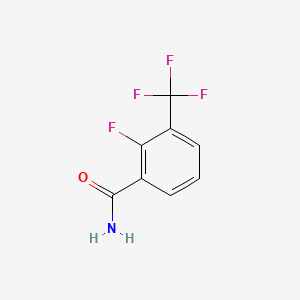

Diamine monomers related to benzenemethanamine have been utilized in the synthesis of organosoluble ditrifluoromethylated aromatic polyimides. These polyimides exhibit high thermal stability, good solubility in common organic solvents, and the capability to form strong, flexible films. Such materials have applications in advanced electronics due to their excellent mechanical properties and low dielectric constants (Liu et al., 2005).

Photocatalysis

A study on 1,3,5-Tri(10H-phenothiazin-10-yl)benzene, a compound with a structural motif related to benzenemethanamine derivatives, showcased its application as a metal-free and recyclable photocatalyst for the sequential functionalization of C(sp2)-H bonds. This highlights the potential of such compounds in sustainable organic synthesis, leveraging solar energy to facilitate chemical transformations (Zhou et al., 2022).

Antidepressant Activity

Chlorinated tetracyclic compounds, akin to the structural framework of benzenemethanamine derivatives, have been synthesized and evaluated for their antidepressant effects in mice. These compounds demonstrated significant activity in reducing immobility times in the forced swimming test, indicating their potential as antidepressant agents (Karama et al., 2016).

Eigenschaften

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]heptan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N/c1-2-3-4-5-6-7-17-11-12-8-13(15)10-14(16)9-12/h8-10,17H,2-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWUEURXLRWRGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238145 |

Source

|

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

CAS RN |

90390-26-4 |

Source

|

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.